5-Phenylhexa-3,5-dien-1-yl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenylhexa-3,5-dien-1-yl prop-2-enoate is an organic compound characterized by a phenyl group attached to a hexa-dienyl chain, which is further connected to a prop-2-enoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylhexa-3,5-dien-1-yl prop-2-enoate typically involves the reaction of a phenyl-substituted hexa-diene with a prop-2-enoate derivative. The reaction conditions often require a catalyst to facilitate the formation of the desired product. Common catalysts include palladium or nickel complexes, which promote the coupling of the phenyl and prop-2-enoate groups under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Phenylhexa-3,5-dien-1-yl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the compound.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, ketones, saturated derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Phenylhexa-3,5-dien-1-yl prop-2-enoate has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: The compound is utilized in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 5-Phenylhexa-3,5-dien-1-yl prop-2-enoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
5-Phenylhexa-3,5-dien-1-ol: Similar structure but with a hydroxyl group instead of the prop-2-enoate group.
5-Phenylhexa-3,5-dien-1-yl acetate: Contains an acetate group instead of the prop-2-enoate group.
5-Phenylhexa-3,5-dien-1-yl butyrate: Features a butyrate group in place of the prop-2-enoate group.
Uniqueness
5-Phenylhexa-3,5-dien-1-yl prop-2-enoate is unique due to its specific combination of a phenyl group, a hexa-dienyl chain, and a prop-2-enoate group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
827324-97-0 |
---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
5-phenylhexa-3,5-dienyl prop-2-enoate |
InChI |
InChI=1S/C15H16O2/c1-3-15(16)17-12-8-7-9-13(2)14-10-5-4-6-11-14/h3-7,9-11H,1-2,8,12H2 |
InChI Key |
USAHYBVUZJUENW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCC=CC(=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.